ethyl 4-hydroxy-7,8-dimethoxyquinoline-3-carboxylate
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Overview
Description
Ethyl 4-hydroxy-7,8-dimethoxyquinoline-3-carboxylate is a quinoline derivative known for its diverse chemical properties and potential applications in various fields such as chemistry, biology, and medicine. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and is substituted with hydroxy, methoxy, and carboxylate groups, enhancing its reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-hydroxy-7,8-dimethoxyquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 4-hydroxyquinoline with ethyl chloroformate in the presence of a base to form the ester. The methoxy groups can be introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on yield improvement, cost reduction, and scalability. Catalysts and solvents are selected to enhance reaction efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-hydroxy-7,8-dimethoxyquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or halides.
Major Products Formed
Oxidation: Formation of quinoline-3-carboxylic acid derivatives.
Reduction: Formation of quinoline-3-methanol derivatives.
Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-hydroxy-7,8-dimethoxyquinoline-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex quinoline derivatives.
Medicine: Explored for its potential therapeutic applications due to its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific chemical properties.
Mechanism of Action
The mechanism of action of ethyl 4-hydroxy-7,8-dimethoxyquinoline-3-carboxylate involves its interaction with various molecular targets. The hydroxy and methoxy groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The quinoline core can intercalate with DNA, potentially disrupting cellular processes and exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-hydroxyquinoline-3-carboxylate: Lacks the methoxy groups, which may reduce its reactivity and biological activity.
Ethyl 7,8-dimethoxyquinoline-3-carboxylate: Lacks the hydroxy group, affecting its ability to form hydrogen bonds and interact with biological targets.
Uniqueness
Ethyl 4-hydroxy-7,8-dimethoxyquinoline-3-carboxylate is unique due to the presence of both hydroxy and methoxy groups, which enhance its chemical reactivity and potential biological activities. This combination of functional groups allows for diverse chemical modifications and interactions with various molecular targets, making it a valuable compound in research and industrial applications.
Properties
CAS No. |
26893-07-2 |
---|---|
Molecular Formula |
C14H15NO5 |
Molecular Weight |
277.3 |
Purity |
95 |
Origin of Product |
United States |
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